Cas no 1166756-97-3 (2-Fluoro-4-(methylsulfonyl)nitrobenzene)

2-Fluoro-4-(methylsulfonyl)nitrobenzene is a fluorinated aromatic compound featuring both a methylsulfonyl and a nitro functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing properties of the nitro and sulfonyl groups enhance reactivity in nucleophilic substitution reactions, while the fluorine substituent offers selective modification sites. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its versatility in cross-coupling and functional group transformations makes it a preferred choice for researchers working on complex molecular architectures.
2-Fluoro-4-(methylsulfonyl)nitrobenzene structure
1166756-97-3 structure
Product Name:2-Fluoro-4-(methylsulfonyl)nitrobenzene
CAS No:1166756-97-3
MF:C7H6FNO4S
MW:219.190244197845
MDL:MFCD12828682
CID:1004169
PubChem ID:53429577
Update Time:2025-09-28

2-Fluoro-4-(methylsulfonyl)nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-(methylsulfonyl)-1-nitrobenzene
    • 2-Fluoro-4-(methylsulfonyl)nitrobenzene
    • tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate
    • SY006066
    • Benzene, 2-fluoro-4-(methylsulfonyl)-1-nitro-
    • 2-fluoro-4-methanesulfonyl-1-nitrobenzene
    • AS-32346
    • 2-fluoro-4-methylsulfonyl-1-nitrobenzene
    • MFCD12828682
    • DB-021064
    • AKOS022183525
    • 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene
    • 1166756-97-3
    • DTXSID10700185
    • CS-0207747
    • SCHEMBL18894159
    • AMY20189
    • MDL: MFCD12828682
    • Inchi: 1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
    • InChI Key: NIAYCKUEQBPTDM-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=C(C=1)F)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 334.22600
  • Monoisotopic Mass: 219.00015701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • PSA: 61.80000
  • LogP: 3.28390

2-Fluoro-4-(methylsulfonyl)nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Fluoro-4-(methylsulfonyl)nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:1166756-97-3)2-Fluoro-4-(methylsulfonyl)nitrobenzene
Order Number:A893537
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Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:44
Price ($):1153.0/583.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-(methylsulfonyl)nitrobenzene

Introduction to 2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS No. 1166756-97-3)

2-Fluoro-4-(methylsulfonyl)nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1166756-97-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a fluoro group and a methylsulfonyl substituent on a nitrobenzene backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on its aromatic ring system imparts distinct reactivity, making it a versatile building block for further derivatization and functionalization.

The structural configuration of 2-Fluoro-4-(methylsulfonyl)nitrobenzene is highly intriguing from a mechanistic standpoint. The fluoro group at the 2-position introduces fluorine's characteristic electronic effects, which can modulate the reactivity of adjacent functional groups. Concurrently, the methylsulfonyl group at the 4-position exerts a strong electron-withdrawing influence, influencing both the acidity of hydroxyl derivatives and the overall electronic distribution across the benzene ring. This combination of substituents makes the compound particularly interesting for designing molecules with tailored physicochemical properties.

In recent years, 2-Fluoro-4-(methylsulfonyl)nitrobenzene has been explored as a key intermediate in the synthesis of novel pharmacophores. Its nitro group can be readily reduced to an amine, providing access to fluorinated anilines that are prevalent in many biologically active compounds. Additionally, the methylsulfonyl group can be displaced under various conditions, allowing for further functionalization to introduce other pharmacologically relevant moieties. These attributes have positioned this compound as a valuable asset in medicinal chemistry libraries.

One of the most compelling applications of 2-Fluoro-4-(methylsulfonyl)nitrobenzene lies in its utility as a precursor for developing small-molecule inhibitors targeting specific biological pathways. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, is particularly valuable in drug design. Researchers have leveraged this compound to synthesize fluorinated analogs of known therapeutic agents, aiming to improve their efficacy and reduce side effects. For instance, derivatives of this scaffold have been investigated for their potential in modulating enzyme activity and receptor binding.

The pharmaceutical industry has shown particular interest in fluorinated nitroaromatic compounds due to their broad spectrum of biological activities. 2-Fluoro-4-(methylsulfonyl)nitrobenzene serves as a versatile platform for generating molecules with anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have demonstrated its role in synthesizing novel kinase inhibitors, where the fluoro and nitro groups contribute to optimal interactions with target proteins. The methylsulfonyl moiety further enhances solubility and bioavailability, making these compounds more suitable for clinical development.

From an agrochemical perspective, 2-Fluoro-4-(methylsulfonyl)nitrobenzene has been utilized in the development of advanced crop protection agents. Its structural features allow for the creation of herbicides and insecticides with improved selectivity and environmental compatibility. The fluorine atom's presence often enhances photostability and resistance to degradation, ensuring prolonged activity in agricultural settings. Researchers are actively exploring its derivatives as next-generation agrochemicals that balance efficacy with ecological safety.

The synthetic methodologies employed for preparing 2-Fluoro-4-(methylsulfonyl)nitrobenzene also highlight its significance in organic chemistry research. Traditional approaches involve nitration followed by selective fluorination and sulfonylation, showcasing the compound's utility as a multi-functional intermediate. Advances in catalytic systems have enabled more efficient and scalable synthesis routes, reducing waste and improving yields. These innovations underscore the growing importance of this compound in industrial applications.

As computational chemistry techniques advance, virtual screening methods are increasingly being used to identify promising candidates derived from 2-Fluoro-4-(methylsulfonyl)nitrobenzene. Molecular modeling studies have revealed insights into how structural modifications influence biological activity, guiding rational drug design efforts. The integration of experimental data with computational predictions has accelerated the discovery pipeline for novel therapeutics based on this scaffold.

The safety profile of 2-Fluoro-4-(methylsulfonyl)nitrobenzene is another critical consideration in its application across industries. While it does not exhibit acute toxicity at typical usage levels, proper handling protocols must be followed due to its reactivity under certain conditions. Industrial-scale handling requires adherence to standard chemical safety guidelines to ensure worker protection and environmental compliance.

In conclusion,2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS No. 1166756-97-3) represents a cornerstone compound in modern chemical synthesis with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications ranging from drug development to sustainable agriculture while maintaining high standards of safety and efficiency.

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Amadis Chemical Company Limited
(CAS:1166756-97-3)2-Fluoro-4-(methylsulfonyl)nitrobenzene
A893537
Purity:99%/99%
Quantity:10g/5g
Price ($):1153.0/583.0
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